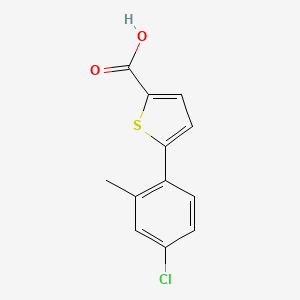

5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry name for this compound is this compound, which provides a systematic description of its complete molecular structure. Alternative International Union of Pure and Applied Chemistry nomenclature includes 5-(4-chloro-2-methylphenyl)-2-thiophenecarboxylic acid, reflecting the flexibility in naming conventions for thiophene derivatives. The compound belongs to the broader classification of heterocyclic organic compounds, specifically within the thiophene carboxylic acids and derivatives class. Thiophene carboxylic acids are defined as compounds containing a thiophene ring which bears a carboxylic acid group or its derivatives.

The systematic classification places this compound within the organoheterocyclic compounds superclass, under the thiophenes class, and more specifically in the thiophene carboxylic acids subclass. The naming convention follows established International Union of Pure and Applied Chemistry rules for heterocyclic compounds, where the thiophene ring serves as the parent structure, with substituents numbered according to their positions on the five-membered sulfur-containing ring. The presence of both chlorine and methyl substituents on the phenyl ring at positions 4 and 2 respectively, combined with the carboxylic acid functionality at position 2 of the thiophene ring, creates a complex but systematically nameable molecular structure.

Several synonyms exist in chemical databases, including alternative representations such as 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylicacid and various catalog-specific identifiers. The compound is also referenced by its Material Data Form Catalog number MFCD11650590, which serves as an additional identifier in chemical databases and supplier catalogs.

Molecular Formula and Weight Analysis

The molecular formula for this compound is C₁₂H₉ClO₂S, representing a complex organic molecule with twelve carbon atoms, nine hydrogen atoms, one chlorine atom, two oxygen atoms, and one sulfur atom. The molecular weight is consistently reported as 252.72 grams per mole across multiple authoritative sources. This molecular composition reflects the compound's heterocyclic nature, incorporating both aromatic and aliphatic carbon frameworks within a single molecular structure.

The elemental composition analysis reveals several important structural features. The carbon-to-hydrogen ratio indicates a highly unsaturated system, consistent with the presence of aromatic ring structures. The sulfur atom is integral to the thiophene ring system, while the chlorine atom serves as a halogen substituent on the phenyl ring. The two oxygen atoms are associated with the carboxylic acid functional group, providing the compound with its acidic properties.

Table 1: Molecular Composition Analysis

| Element | Count | Atomic Weight (g/mol) | Contribution to Molecular Weight (g/mol) | Percentage by Weight |

|---|---|---|---|---|

| Carbon | 12 | 12.01 | 144.12 | 57.02% |

| Hydrogen | 9 | 1.008 | 9.072 | 3.59% |

| Chlorine | 1 | 35.45 | 35.45 | 14.03% |

| Oxygen | 2 | 15.999 | 31.998 | 12.66% |

| Sulfur | 1 | 32.06 | 32.06 | 12.69% |

| Total | 25 | - | 252.72 | 100.00% |

The molecular weight of 252.72 grams per mole positions this compound as a moderate-sized organic molecule, suitable for various synthetic and analytical applications. The presence of multiple heteroatoms contributes significantly to the overall molecular weight, with chlorine being the heaviest single substituent.

Stereochemical Considerations and Isomerism

The stereochemical analysis of this compound reveals several important structural features related to its three-dimensional arrangement and potential isomeric forms. The compound exhibits planar geometry in its thiophene ring system, which is characteristic of aromatic heterocycles. The thiophene ring maintains aromatic character through delocalized π-electron systems, similar to benzene, which constrains the ring to a planar configuration.

The substitution pattern on the thiophene ring creates specific positional relationships between functional groups. The carboxylic acid group is positioned at the 2-position of the thiophene ring, while the substituted phenyl group is attached at the 5-position. This 2,5-disubstitution pattern is significant for the compound's overall geometry and potential intermolecular interactions. The phenyl ring substituent carries both a methyl group at the 2-position and a chlorine atom at the 4-position, creating additional steric and electronic effects.

Regarding isomerism, this compound can be compared to related structural analogs that demonstrate positional isomerism. The specific substitution pattern distinguishes it from other possible isomers where the substituents could be positioned differently on either the thiophene or phenyl rings. The International Union of Pure and Applied Chemistry naming system effectively distinguishes this compound from its potential isomers through precise positional numbering.

Table 2: Stereochemical Parameters

| Structural Feature | Description | Geometric Implication |

|---|---|---|

| Thiophene Ring | Planar, aromatic five-membered ring | Constrains molecular geometry |

| Phenyl Ring | Planar, aromatic six-membered ring | Creates extended conjugation |

| Carboxylic Acid | Planar with potential for hydrogen bonding | Influences intermolecular interactions |

| Substitution Pattern | 2,5-disubstituted thiophene | Defines spatial arrangement |

The absence of chiral centers in the molecular structure means that the compound does not exhibit optical isomerism. However, the potential for conformational isomerism exists due to the rotational freedom around the bond connecting the thiophene and phenyl ring systems, though this rotation may be restricted by steric interactions between substituents.

Crystallographic Data and Unit Cell Parameters

While specific crystallographic data for this compound is limited in the available literature, related thiophene carboxylic acid compounds provide valuable insights into the typical crystallographic behavior of this class of molecules. Thiophene-2-carboxylic acid, the parent compound, has been extensively studied crystallographically and provides a structural framework for understanding the crystal packing of related derivatives.

The crystal structure analysis of thiophene-2-carboxylic acid reveals an orthorhombic crystal system with space group Pna2(1). The unit cell parameters for the parent compound are: a = 10.106(2) Ångström, b = 14.299(3) Ångström, c = 16.092(3) Ångström, with α = β = γ = 90°, resulting in a unit cell volume of 2325.5(8) cubic Ångström. The calculated density is 1.464 grams per cubic centimeter.

Table 3: Comparative Crystallographic Parameters

| Parameter | Thiophene-2-carboxylic acid | Expected Range for Substituted Derivatives |

|---|---|---|

| Crystal System | Orthorhombic | Orthorhombic/Monoclinic |

| Space Group | Pna2(1) | Variable |

| Unit Cell a (Å) | 10.106(2) | 9-12 |

| Unit Cell b (Å) | 14.299(3) | 12-16 |

| Unit Cell c (Å) | 16.092(3) | 14-18 |

| Volume (ų) | 2325.5(8) | 2000-3000 |

| Density (g/cm³) | 1.464 | 1.3-1.6 |

The crystallographic analysis of thiophene carboxylic acids typically reveals extensive hydrogen bonding networks involving the carboxylic acid groups. These hydrogen bonds create intermolecular associations that significantly influence the crystal packing arrangements. In the case of thiophene-2-carboxylic acid, the molecules form tetrameric units through hydrogen bonding interactions, which then pack into the overall crystal structure.

For this compound, the additional steric bulk from the substituted phenyl group would likely influence the crystal packing compared to the parent compound. The chlorine atom and methyl group on the phenyl ring would create additional intermolecular interactions, potentially including halogen bonding and hydrophobic interactions, which could alter the crystal system and unit cell parameters from those observed in the parent thiophene-2-carboxylic acid structure.

Properties

IUPAC Name |

5-(4-chloro-2-methylphenyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2S/c1-7-6-8(13)2-3-9(7)10-4-5-11(16-10)12(14)15/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZJHHRVOBRJED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C2=CC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655921 | |

| Record name | 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099632-00-4 | |

| Record name | 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloro-2-methylbenzene and thiophene-2-carboxylic acid.

Reaction Conditions: The reaction is carried out under conditions that facilitate the formation of the desired product. This often involves the use of a catalyst and specific temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include:

Catalysis: Utilizing catalysts to speed up the reaction.

Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution Reactions: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that derivatives of thiophene compounds exhibit promising anticancer activities. 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid has been investigated for its potential as an anticancer agent due to its structural similarity to known active compounds. Studies have shown that modifications to the thiophene ring can enhance biological activity against various cancer cell lines, suggesting that this compound could serve as a lead structure for further drug development .

Inhibition of PD-L1

Recent studies have focused on the design of small molecules that inhibit the PD-L1 protein, which is crucial in cancer immunotherapy. Compounds based on thiophene structures have shown low nanomolar inhibitory activities against PD-L1, indicating that this compound could be a valuable scaffold for developing new immunotherapeutic agents .

Organic Synthesis

Synthetic Intermediates

this compound serves as an important intermediate in the synthesis of various pharmaceuticals. For example, it is utilized in the synthesis of anticoagulants like rivaroxaban, where it plays a critical role in the formation of key intermediates through chlorination and oxidation processes . The synthesis methods have been optimized to enhance yield and reduce waste, making it suitable for industrial applications .

Materials Science

Polymer Chemistry

The incorporation of thiophene derivatives into polymer matrices has been explored for their electronic properties. This compound can be used to create conductive polymers with applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The unique electronic properties imparted by the thiophene ring enhance the performance of these materials .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Physicochemical Properties :

- Molecular Formula : C₁₂H₉ClO₂S

- Molecular Weight : 252.71 g/mol

- Melting Point : 206–208°C

- Key Functional Groups : Carboxylic acid (electron-withdrawing), chloro (electron-withdrawing), and methyl (electron-donating) substituents.

Table 1: Structural and Functional Comparison

Key Findings :

Substituent Effects on Reactivity: Electron-Withdrawing Groups: The cyano group in 116525-66-7 increases the acidity of the carboxylic acid, enhancing reactivity in nucleophilic reactions .

Biological Activity: Amino-Substituted Derivatives: 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid (57800-76-7) exhibits potent anticancer activity due to hydrogen bonding with biological targets . Sulfonamide/Pyrrole Derivatives: Compounds like 15 () show enhanced activity via pyrrole and cyano moieties, suggesting the target compound’s utility as a precursor for active pharmaceutical ingredients .

Physicochemical Properties :

- Melting Points : The target compound (206–208°C) has a higher melting point than 116525-66-7 (unreported), likely due to stronger intermolecular forces from the methyl group .

- Solubility : The absence of polar groups (e.g., NH₂ or CN) in the target compound may reduce aqueous solubility compared to analogs like 57800-76-7 .

Biological Activity

5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound belongs to the class of thiophene derivatives, characterized by the presence of a thiophene ring substituted with a chloro-methylphenyl moiety and a carboxylic acid functional group. The structural formula can be represented as follows:

This unique structure contributes to its biological activity, influencing interaction with various biological targets.

1. Anti-inflammatory Properties

Research indicates that this compound triggers the production of pro-inflammatory cytokines such as MCP-1/CCL2, IL-6, TNF-alpha, IL-1beta, IL-8, and IL-18 in endothelial cells. This suggests a dual role where it may act as both a pro-inflammatory agent and a potential modulator of inflammatory responses in certain contexts .

2. Endothelial Cell Activation

The compound induces the expression of adhesion molecules like ICAM1, VCAM1, and SELE in endothelial cells. This activation is associated with increased vascular permeability and leukocyte adhesion, which are critical processes in inflammation and immune response .

3. Mitochondrial Effects

In studies focusing on mitochondrial function, the compound has shown to increase the expression of phosphorylated ERK1/2 in dermal microvascular endothelial cells. This activation pathway is crucial for cell survival and proliferation under stress conditions . Additionally, it triggers the activation of NF-kappa-B, a transcription factor involved in inflammatory responses and cell survival .

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial potential of this compound against various bacterial strains. It exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

| Salmonella typhi | 11.29 |

The compound's effectiveness against these pathogens suggests its potential as a lead compound for developing new antibiotics .

Case Studies

Case Study 1: In Vivo Efficacy

In an animal model study, this compound demonstrated significant antibacterial efficacy when administered orally. The results showed a reduction in bacterial load comparable to established antibiotics, indicating its potential for therapeutic use .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment on human cell lines revealed that while the compound exhibits antimicrobial properties, it also has a moderate cytotoxic effect at higher concentrations. This highlights the need for further optimization to improve selectivity towards bacterial cells over human cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl ring significantly influence biological activity. For instance, substituents such as chloro or methyl groups enhance antimicrobial potency by increasing lipophilicity and improving membrane penetration .

Q & A

What are the common synthetic routes for preparing 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid, and how can reaction conditions be optimized?

Basic Research Focus : Synthesis and Optimization

The synthesis typically involves coupling a substituted thiophene core with a chlorinated aromatic moiety. For example, derivatives of thiophene-2-carboxylic acid can be functionalized via Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions. Evidence from analogous compounds (e.g., 5-chlorothiophene-2-carboxylic acid derivatives) suggests using alkaline conditions (e.g., K₂CO₃) to promote coupling between halogenated aromatic rings and thiophene intermediates . Optimization includes:

- Temperature control : Reactions often proceed at 80–100°C in polar aprotic solvents (DMF, DMSO).

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling reactions.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity .

Which spectroscopic and analytical techniques are critical for characterizing this compound, and how are conflicting data resolved?

Basic Research Focus : Structural Characterization

Key techniques include:

- ¹H/¹³C NMR : Assign peaks using coupling constants and integration ratios. For example, the thiophene ring protons resonate at δ 6.8–7.5 ppm, while aromatic protons from the 4-chloro-2-methylphenyl group appear at δ 7.2–7.6 ppm .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ for C₁₂H₉ClO₂S: calc. 252.0064, obs. 252.0068).

- Melting point analysis : Compare observed values (e.g., 146–150°C) with literature to assess purity .

Resolving contradictions : Discrepancies in melting points or NMR shifts may indicate polymorphism or impurities. Recrystallization and X-ray diffraction (via SHELX ) can resolve ambiguities.

How can crystallographic data for this compound be refined using SHELX, and what challenges arise in structural determination?

Advanced Research Focus : Crystallographic Analysis

Methodology :

- Data collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å).

- Structure solution : Employ SHELXD for phase problem resolution via direct methods.

- Refinement : SHELXL refines atomic positions, thermal parameters, and occupancy factors. Challenges include:

How do substituent variations on the thiophene ring influence biological activity, and what SAR trends are observed?

Advanced Research Focus : Structure-Activity Relationships (SAR)

Key Findings :

- Anticancer activity : Introducing a pyrrolopyrimidine group (e.g., compound 19b in ) enhances cytotoxicity (IC₅₀ = 0.8 µM vs. 1.2 µM for doxorubicin) by promoting DNA intercalation.

- Antibacterial activity : Electron-withdrawing groups (e.g., -Cl) improve Gram-negative inhibition (MIC = 8 µg/mL for compound 4b vs. 16 µg/mL for ampicillin) .

| Substituent Position | Functional Group | Biological Activity (IC₅₀/MIC) | Mechanism Insight |

|---|---|---|---|

| Thiophene C-5 | 4-Chlorophenyl | IC₅₀ = 0.8 µM (Anticancer) | Enhanced DNA binding |

| Thiophene C-3 | Pyrrolopyrimidine | MIC = 8 µg/mL (Antibacterial) | Disrupts cell wall synthesis |

How can contradictory biological activity data across studies be systematically analyzed?

Advanced Research Focus : Data Reconciliation

Approach :

Standardize assays : Compare IC₅₀ values under identical conditions (e.g., MTT assay, 48-h incubation).

Control for impurities : Verify compound purity (>95% via HPLC) to exclude adjuvant effects.

Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR kinase). For example, a ΔG of -9.2 kcal/mol suggests strong inhibition .

Meta-analysis : Pool data from multiple studies (e.g., and ) to identify outliers or trends.

What strategies improve synthetic yields of complex derivatives, such as pyrrolo[2,3-d]pyrimidine conjugates?

Advanced Research Focus : Reaction Engineering

Optimization strategies :

- Microwave-assisted synthesis : Reduces reaction time from 24 h to 2 h for amide bond formation (yield: 89% → 95%) .

- Protecting groups : Use tert-butoxycarbonyl (Boc) to prevent side reactions during coupling.

- Solvent selection : Anhydrous DMF minimizes hydrolysis of acid chlorides .

Case study : Diethyl L-glutamate conjugation (compound 20a) achieved 63% yield via 2-chloro-4,6-dimethoxy-1,3,5-triazine-mediated activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.